4-Bromo-1,8-naphthyridine
Overview
Description
4-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 4-Bromo-1,8-naphthyridine, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,8-naphthyridine is represented by the formula C8H5BrN2 . The compound is part of the 1,8-naphthyridines family, which are known for their high stability and various fluorescence properties under different conditions .Chemical Reactions Analysis
The Friedländer reaction is a key process in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent .Physical And Chemical Properties Analysis
4-Bromo-1,8-naphthyridine has a molecular weight of 209.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Biological Activities and Therapeutic Applications
4-Bromo-1,8-naphthyridine and its derivatives exhibit a wide range of biological activities, making them significant in therapeutic research. These compounds have demonstrated properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, they have potential applications in neurological disorders including Alzheimer's disease, multiple sclerosis, and depression. Their versatility extends to activities like anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015).
2. Antimicrobial Applications
Specifically focusing on antimicrobial properties, 4-Bromo-1,8-naphthyridine derivatives have been investigated for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
3. Insecticidal Activities
In the field of agriculture, certain 1,8-naphthyridine derivatives have shown excellent insecticidal activity. This is particularly relevant in the context of sustainable pest management strategies, where these compounds could be used as alternatives to traditional pesticides (Hou, Jing, & Shao, 2017).
4. Detection and Sensing Applications
4-Bromo-1,8-naphthyridine-based compounds are also utilized in chemical sensing and detection. For example, they have been used in developing fluorescent receptors for the detection of picric acid in aqueous media. Such applications are crucial in environmental monitoring and safety protocols (Chahal & Sankar, 2015).
5. Chemical Synthesis and Molecular Docking
These compounds also play a significant role in chemical synthesis and molecular docking studies. They have been used as building blocks for synthesizing heterocyclic natural products and analogs, indicating their importance in pharmaceutical chemistry (Melzer, Plodek, & Bracher, 2019).
6. Fluorescence Imaging and Photostability
4-Bromo-1,8-naphthyridine derivatives have been utilized in developing fluorescent probes for biological applications, such as detecting intracellular H2S with high photostability. This highlights their use in bioimaging and medical diagnostics (Bu et al., 2020).
Safety And Hazards
The safety information for 4-Bromo-1,8-naphthyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-bromo-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNSNJTMIEAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497525 | |
Record name | 4-Bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,8-naphthyridine | |
CAS RN |
54569-28-7 | |
Record name | 4-Bromo-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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